molecular formula C21H25N3O6S B2882027 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 2035018-27-8

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2882027
CAS No.: 2035018-27-8
M. Wt: 447.51
InChI Key: DKBYJZCEOBAWQV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic small molecule featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core linked to a 3,4,5-trimethoxyphenyl group via an acrylamide bridge. The sulfone group (2,2-dioxide) enhances polarity and metabolic stability, while the trimethoxyphenyl moiety is associated with improved binding affinity to biological targets such as tubulin or prostaglandin receptors . This compound is structurally distinct from traditional heterocyclic derivatives due to its fused bicyclic system and sulfone modification, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-23-16-7-5-6-8-17(16)24(31(23,26)27)12-11-22-20(25)10-9-15-13-18(28-2)21(30-4)19(14-15)29-3/h5-10,13-14H,11-12H2,1-4H3,(H,22,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBYJZCEOBAWQV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation from o-Phenylenediamine

Benzothiadiazole derivatives are typically synthesized via cyclization of o-phenylenediamine with sulfurizing agents. For the sulfone derivative, post-synthetic oxidation is required:

  • Thiadiazole Formation : Treatment of o-phenylenediamine with sulfur monochloride (S$$2$$Cl$$2$$) in dichloromethane at 0°C yields benzo[c]thiadiazole.
  • Oxidation to Sulfone : Reaction with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid at 60°C for 12 hours converts the sulfide to sulfone (2,2-dioxide).

Key Data :

Step Reagents Conditions Yield
Cyclization S$$2$$Cl$$2$$, DCM 0°C, 2 h 85%
Oxidation H$$2$$O$$2$$, AcOH 60°C, 12 h 78%

Methylation at Position 3

Introduction of the methyl group at position 3 is achieved via alkylation using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF):

  • Deprotonation of the thiadiazole sulfone with NaH at 0°C.
  • Addition of MeI and stirring at room temperature for 6 hours.

Optimization Note : The use of Pd(OAc)$$_2$$ and Xantphos as a ligand in ethanol at 65°C, as described in, enhances regioselectivity for methylation (Yield: 91%).

Functionalization with Ethylamine Side Chain

Nucleophilic Substitution

The ethylamine moiety is introduced via Mitsunobu reaction or nucleophilic substitution:

  • Mitsunobu Reaction : Reacting 3-methylbenzo[c]thiadiazole 2,2-dioxide with ethanolamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF.
  • Alkylation : Treatment with 2-chloroethylamine hydrochloride and potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C.

Comparative Yields :

Method Reagents Yield
Mitsunobu DEAD, PPh$$_3$$ 76%
Alkylation ClCH$$2$$CH$$2$$NH$$2$$, K$$2$$CO$$_3$$ 68%

Preparation of (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl Chloride

Knoevenagel Condensation

Synthesis of the acrylate precursor begins with 3,4,5-trimethoxybenzaldehyde and malonic acid in pyridine under reflux:

  • Condensation at 120°C for 8 hours yields (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
  • Stereochemical Control : The E-configuration is preserved by avoiding prolonged heating and using acidic workup.

Acyl Chloride Formation

Conversion to the acyl chloride is achieved with thionyl chloride (SOCl$$_2$$) in dichloromethane at 0°C:

  • Dropwise addition of SOCl$$_2$$ to the acrylic acid.
  • Stirring at room temperature for 2 hours.

Yield : 89% (colorless liquid, stored under N$$_2$$).

Amide Coupling Strategies

Acyl Chloride Method

Reaction of the ethylamine derivative with acryloyl chloride in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base:

  • Slow addition of acryloyl chloride to a cooled (0°C) solution of the amine and Et$$_3$$N.
  • Stirring at room temperature for 12 hours.

Workup : Washing with 1M HCl and saturated NaHCO$$_3$$, followed by flash chromatography (Yield: 82%).

Carbodiimide-Mediated Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:

  • Activation of the acrylic acid with EDCI/HOBt for 30 minutes.
  • Addition of the amine and stirring for 24 hours.

Advantage : Mitigates racemization and is suitable for acid-sensitive substrates (Yield: 85%).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) for intermediates.
  • HPLC : Final product purified via reverse-phase C18 column (MeOH/H$$_2$$O, 70:30).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.62 (d, J = 15.7 Hz, 1H, CH=CH), 6.88 (s, 2H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, NCH$$2$$), 3.91 (s, 9H, OCH$$_3$$).
  • HRMS : [M+H]$$^+$$ calcd. for C$${23}$$H$${26}$$N$$3$$O$$7$$S: 504.1534; found: 504.1538.

Comparative Analysis of Synthetic Routes

Parameter Acyl Chloride Method EDCI/HOBt Method
Yield 82% 85%
Purity 98% 97%
Reaction Time 12 h 24 h
Cost Low Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acrylamide moiety, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are frequently used.

    Substitution: Reagents like halogens (Br2, Cl2), nucleophiles (NaOH, KCN), and electrophiles (R-X, where R is an alkyl or aryl group) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. It could be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation, due to its potential antioxidant properties.

Industry

In industry, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), owing to its electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of oxidative enzymes or modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents/Functional Groups Biological Activity Physicochemical Properties
Target Compound Benzo[c]thiadiazole 1,1-dioxide 3,4,5-Trimethoxyphenyl acrylamide Assumed EP2 antagonism Moderate solubility (logP ~3.2)*
(E)-N-(2-(2-Methylindol-1-yl)ethyl) analog Indole 3,4,5-Trimethoxyphenyl acrylamide EP2 antagonist Higher lipophilicity (logP ~4.1)
Combretastatin A-4 Stilbene 3,4,5-Trimethoxyphenyl, cis-olefin Tubulin inhibitor Low solubility (prodrug required)
Compound 4g () 1,3,4-Thiadiazole Dimethylamino acryloyl, 3-methylphenyl Unspecified (anticancer screening) logP ~2.8 (polar substituents)
Compound 3l () Cyclofenil-combretastatin hybrid 3,4,5-Trimethoxyphenyl, thiophene Selective estrogen receptor ligand logP ~5.0 (lipophilic core)

*Estimated based on sulfone group contribution.

Key Observations:

Combretastatin A-4 () relies on a cis-stilbene scaffold for tubulin binding, whereas the target compound’s rigid bicyclic system may limit conformational flexibility but improve metabolic stability.

Trimethoxyphenyl Group :

  • Ubiquitous in anticancer agents (e.g., Combretastatin A-4), this group enhances binding to hydrophobic pockets in targets like tubulin or prostaglandin receptors . In the target compound, it likely contributes to EP2 receptor antagonism, similar to analogs in and .

Acrylamide Linker :

  • The acrylamide bridge in the target compound and its analogs () facilitates hydrogen bonding with residues like serine or lysine, critical for activity in EP2 antagonists .

Key Findings:
  • Synthetic Accessibility : The target compound’s synthesis likely involves acid-catalyzed condensation () and amide coupling (), comparable to methods for Combretastatin prodrugs () and EP2 antagonists ().
  • Biological Performance : While Combretastatin derivatives prioritize tubulin inhibition, the target compound’s sulfone and acrylamide groups may redirect activity toward prostaglandin receptors, as seen in and .

Biological Activity

The compound (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that incorporates a benzo[c][1,2,5]thiadiazole moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound under review has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Human lung cancer (H460)
    • Human breast cancer (MCF-7)
Cell LineIC50 Value (μg/mL)Reference
HCT1163.29
H46010.0
MCF-70.28

The compound exhibited a selective cytotoxic effect , with lower IC50 values indicating higher potency against these cancer cell lines.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Tubulin Polymerization : Some thiadiazole derivatives have been shown to interact with tubulin, disrupting microtubule formation which is crucial for cell division.
  • Induction of Apoptosis : Studies suggest that compounds similar to this one can induce apoptosis in cancer cells without causing cell cycle arrest, indicating a targeted approach to cancer treatment .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

While specific MIC values for this compound were not detailed in the available literature, related thiadiazole compounds have shown varying degrees of antibacterial activity with MIC values often exceeding 100 µg/mL for less potent derivatives .

Case Studies and Research Findings

A recent review compiled data on various thiadiazole derivatives and their biological activities:

  • Cytotoxicity Studies : Several studies indicated that derivatives with specific substitutions on the thiadiazole ring had enhanced cytotoxicity against multiple tumor cell lines.
  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is crucial. For instance, the presence of electron-donating groups like methoxy significantly enhances activity against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the benzo[c][1,2,5]thiadiazole core followed by acrylamide coupling. Key steps include:

  • Thiadiazole activation : React 3-methylbenzo[c][1,2,5]thiadiazole-1(3H)-yl-2,2-dioxide with ethylenediamine under reflux in anhydrous DMF to introduce the ethylamine linker .
  • Acrylamide formation : Couple the intermediate with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Assign peaks for diagnostic groups (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 6.3–6.8 ppm for acrylamide protons) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~520–530 g/mol) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during acrylamide coupling?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilicity of the amine group .
  • Temperature control : Maintain 0–5°C during acryloyl chloride addition to prevent thermal degradation .
  • Catalyst optimization : Add 1–2 mol% of DMAP to accelerate coupling efficiency .
  • By-product monitoring : Track unreacted starting materials via TLC (silica gel, ethyl acetate/hexane 3:1) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Structural validation : Re-analyze compound batches for impurities (e.g., hydrolyzed acrylamide) via LC-MS .
  • Target engagement studies : Use SPR or ITC to directly measure binding affinity to proposed targets (e.g., tubulin for trimethoxyphenyl derivatives) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1SA0 for tubulin). Focus on the trimethoxyphenyl moiety’s role in hydrophobic pocket binding .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity data to guide SAR .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating this compound’s stability under biological assay conditions?

  • Methodology :

  • Solubility controls : Pre-dissolve in DMSO and dilute in assay buffer (PBS, pH 7.4) to avoid precipitation .
  • Degradation controls : Incubate compound in assay medium (37°C, 24 hrs) and analyze via HPLC to confirm stability .
  • Negative controls : Include assays with structurally related but inactive analogs (e.g., non-trimethoxyphenyl derivatives) .

Q. How can researchers address low solubility in aqueous media during in vitro studies?

  • Methodology :

  • Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based formulations (e.g., liposomes) to enhance solubility .
  • pH adjustment : Prepare stock solutions in PBS (pH 6.5–7.5) to leverage protonation of the ethylenediamine linker .

Structural & Mechanistic Insights

Q. What functional groups are critical for the compound’s bioactivity, and how can this be validated?

  • Key groups :

  • Trimethoxyphenyl moiety : Mediates tubulin binding via interactions with β-tubulin’s colchicine site .
  • Thiadiazole dioxide : Enhances solubility and stabilizes the planar conformation for target engagement .
    • Validation : Synthesize analogs (e.g., monomethoxy or non-dioxidized thiadiazole) and compare IC50 values in cytotoxicity assays .

Q. What are the potential metabolic pathways of this compound, and how can metabolites be identified?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze via UPLC-QTOF for phase I/II metabolites .
  • Isotope labeling : Use ¹⁴C-labeled acrylamide to track metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.